Antifungal Potency: Cyclopropyl-Thiazole Derivatives vs. Nystatin Against Clinical Candida Isolates
Cyclopropyl-thiazole derivatives (exemplified by compounds 3a–3d and 3f–3j in the series bearing the cyclopropylmethylidene hydrazinyl motif at the 2-position) demonstrated antifungal MIC values against clinical Candida spp. isolates that are either comparable to or exceed those of nystatin, a clinical reference antifungal [1]. The MIC range for cyclopropyl-thiazole derivatives (0.015–7.81 µg/mL) spans values 2- to 500-fold lower than nystatin's typical MIC range against susceptible Candida strains (approximately 1–8 µg/mL), with the most active derivatives (e.g., 3b, 3c, 3j) achieving sub-0.1 µg/mL MIC values [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida spp. |
|---|---|
| Target Compound Data | MIC = 0.015–7.81 µg/mL for cyclopropyl-thiazole derivatives (compounds 3a–3d, 3f–3j) |
| Comparator Or Baseline | Nystatin: MIC ≈ 1–8 µg/mL against susceptible Candida spp. |
| Quantified Difference | Cyclopropyl-thiazole derivatives exhibit 2- to 500-fold lower MIC values than nystatin; most active analogs achieve sub-0.1 µg/mL potency |
| Conditions | Broth microdilution method (CLSI M27-S4) against Candida spp. ATCC strains and clinical isolates; 24–48 h incubation |
Why This Matters
Sub-1 µg/mL MIC values qualify cyclopropyl-thiazoles as highly potent antifungal leads suitable for further preclinical development targeting drug-resistant candidiasis.
- [1] Łączkowski KZ, Konklewska N, Biernasiuk A, et al. Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Med Chem Res. 2018;27(9):2125–2140. View Source
